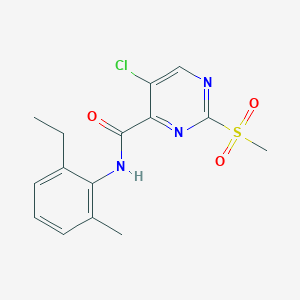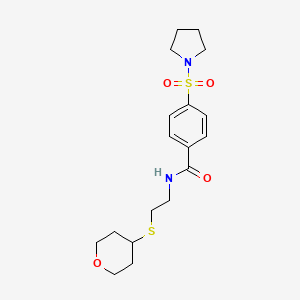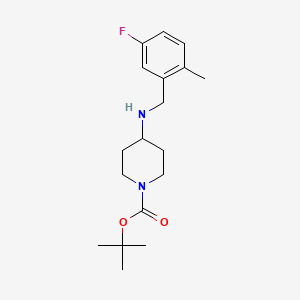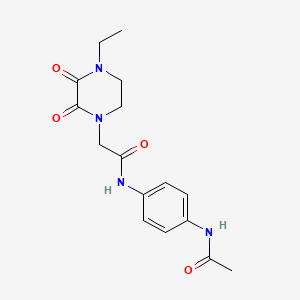
7-Bromo-2-ethylquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-2-ethylquinazolin-4-ol” is a heterocyclic organic compound with the CAS Number: 1597248-04-8 . It has a molecular weight of 253.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H9BrN2O/c1-2-9-12-8-5-6 (11)3-4-7 (8)10 (14)13-9/h3-5H,2H2,1H3, (H,12,13,14) .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 253.1 . It is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of compounds related to 7-Bromo-2-ethylquinazolin-4-ol, like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, involves selective nucleophilic attacks and crystallography studies. These compounds have shown effectiveness as inhibitors in the proliferation of lung cancer cell lines (Cai et al., 2019).
Role in Pharmacology and Synthesis
- Substituted 6-bromoquinazolinones, which are structurally similar to this compound, are noted for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Their synthesis and pharmacological evaluations have been conducted (Rajveer et al., 2010).
Anticancer Activity
- Compounds structurally related to this compound have been synthesized and evaluated for anticancer activity. For instance, N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold demonstrated significant activity against human breast cancer cell lines (Mahdavi et al., 2015).
Anti-Inflammatory and Analgesic Activities
- Synthesized derivatives of 6-bromoquinazolinone have been tested for their anti-inflammatory and analgesic activities. The compounds displayed pharmacological activities in comparison with standard drugs (Bhati, 2013).
Antiviral and Cytotoxic Activities
- Novel derivatives of 2,3-disubstitutedquinazolin-4(3H)-ones, structurally related to this compound, have been synthesized and evaluated for their antiviral activity against viruses like HIV and HSV. Certain compounds exhibited distinct antiviral activity (Selvam et al., 2010).
Synthesis and Evaluation of Monoamine Oxidase Inhibitors
- Research on the synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides) suggests their potential as monoamine oxidase inhibitors and anticonvulsants. These compounds were prepared by condensing bromoacetanthranil with ethyl-4-aminobenzoates (Misra et al., 1980).
Anticonvulsant Agents
- 6-Bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones, related to this compound, have been synthesized and evaluated as anticonvulsant agents. Among them, specific compounds showed significant activity against seizures in models like Maximal Electro Shock (MES) and PTZ-induced seizure models (Ugale et al., 2012).
Safety and Hazards
The compound “7-Bromo-2-ethylquinazolin-4-ol” is associated with several hazard statements including H302, H315, H319, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-bromo-2-ethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-8-5-6(11)3-4-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJMFCNWZBHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1597248-04-8 |
Source


|
| Record name | 7-bromo-2-ethylquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567076.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2567077.png)



![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)
![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)
![1-(3-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2567097.png)
